Product packaging for 5-Oxo-4,5-dihydro-2-furylacetic acid(Cat. No.:)

5-Oxo-4,5-dihydro-2-furylacetic acid

Cat. No.: B1202735
M. Wt: 142.11 g/mol
InChI Key: ZPEHSARSWGDCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxo-4,5-dihydro-2-furylacetic acid, a compound with the molecular formula C6H6O4 and an average molecular mass of 142.11 g/mol, is a valuable furan-based building block in organic and medicinal chemistry research . This compound, also known under synonyms such as (5-Oxo-4,5-dihydro-2-furanyl)acetic acid and β-ketoadipate-enol-lactone, features a reactive lactone (cyclic ester) core conjugated with a carboxylic acid side chain, making it a versatile intermediate for the synthesis of more complex heterocyclic systems . Researchers value this compound for its role in developing novel ring systems, including azetidin-2-ones and thiazolidin-4-ones, which are privileged structures in drug discovery . The furan and dihydrofuran scaffolds derived from this compound are frequently explored for their biological activities. Furthermore, studies on its enantiomeric forms, specifically the (R)- and (S)-enantiomers, reveal significant differences in their physical properties and interactions with biological systems . The (R)-enantiomer, for instance, exhibits a specific rotation of [α]D = -89.2° (c = 1.0, water), and commercial samples typically achieve an enantiomeric excess of 97%, enabling sophisticated studies in stereoselective synthesis and enzyme catalysis . Advanced research applications are supported by extensive characterization data, including X-ray crystallographic studies that confirm its three-dimensional structure and reveal key intermolecular interactions, such as hydrogen bonding that stabilizes the crystal lattice . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4 B1202735 5-Oxo-4,5-dihydro-2-furylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-(2-oxo-3H-furan-5-yl)acetic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1H,2-3H2,(H,7,8)

InChI Key

ZPEHSARSWGDCEX-UHFFFAOYSA-N

SMILES

C1C=C(OC1=O)CC(=O)O

Canonical SMILES

C1C=C(OC1=O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 5 Oxo 4,5 Dihydro 2 Furylacetic Acid

Strategic Approaches to De Novo Synthesis

The creation of the 5-Oxo-4,5-dihydro-2-furylacetic acid core structure is achieved through several strategic synthetic routes, with multicomponent reactions being particularly prominent due to their efficiency and adherence to green chemistry principles.

Multicomponent Reaction Protocols and Their Mechanistic Insights

Multicomponent reactions (MCRs) represent a highly effective and streamlined approach for the synthesis of furanone acetic acid derivatives. A general and widely applied method involves the one-pot condensation of a hydroxyl derivative (such as various phenols or hydroxy-pyranones), an arylglyoxal, and Meldrum's acid. researchgate.netresearchgate.net This strategy is noted for its ability to construct complex molecular architectures in a single synthetic operation from simple, readily available starting materials. mdpi.com

These reactions are often conducted as "telescoped" processes, where the initial condensation of the starting materials is followed by an acid-mediated cyclization to yield the final product, often without the need to isolate intermediates. researchgate.net The versatility of this approach allows for the synthesis of a diverse array of substituted furylacetic acids by simply varying the initial hydroxyl-containing reactant. researchgate.netresearchgate.net

Table 1: Generalized Multicomponent Reaction for Furanone Acetic Acid Synthesis

Reactant 1 Reactant 2 Reactant 3 Key Conditions Product Type

The primary advantage of this protocol is the simultaneous formation of both the furan-2(5H)-one ring and the acetic acid side chain in a single, efficient process. researchgate.net

Catalytic Systems in Synthesis: Homogeneous and Heterogeneous Applications

Catalysis is integral to the synthesis of the 5-oxo-4,5-dihydrofuran ring system. In the context of the multicomponent reactions previously described, acid catalysis plays a crucial role in the final cyclization step. researchgate.netmdpi.com A mixture of hydrochloric and acetic acids is often employed to facilitate the intramolecular ring closure that forms the furanone core. researchgate.net

While acid catalysis is common for cyclization, other advanced catalytic systems are employed in the synthesis and modification of dihydrofuran rings, highlighting the broader catalytic landscape. These include:

Palladium Catalysis : The Mizoroki-Heck reaction, catalyzed by palladium complexes with specialized phosphine (B1218219) or phosphoramidite (B1245037) ligands, is a powerful tool for the arylation of cyclic olefins like 2,3-dihydrofuran. organic-chemistry.org This demonstrates the potential for C-C bond formation on the dihydrofuran ring.

Lewis Acid Catalysis : Lewis acids such as zinc chloride (ZnCl₂) and cadmium iodide (CdI₂) have been shown to catalyze the disproportionation of potassium-2-furoate into furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid, indicating their utility in modifying furan (B31954) structures. rsc.org

Ruthenium Catalysis : Ruthenium-based complexes are effective for ring-closing metathesis (RCM) reactions, a powerful method for constructing various unsaturated cyclic systems, including substituted dihydrofurans. organic-chemistry.org

Principles of Green Chemistry in Synthetic Pathway Design

The multicomponent synthesis of furanone acetic acids aligns well with several core principles of green chemistry. The methodology is lauded for its operational simplicity, mild reaction conditions, and high atom economy, as the majority of the atoms from the reactants are incorporated into the final product. researchgate.netmdpi.com

Key green advantages include:

One-Pot Synthesis : By combining multiple reaction steps into a single procedure (a "one-pot" or "telescoped" reaction), the need for intermediate isolation, purification, and solvent usage is significantly reduced, minimizing chemical waste. researchgate.netmdpi.com

Atom Economy : MCRs are inherently atom-economical, maximizing the efficiency of the chemical transformation. researchgate.net

Simplified Workup : These reactions often result in products that can be easily isolated, frequently avoiding the need for extensive chromatographic purification, which saves time, resources, and solvent. researchgate.net

Exploration of Reaction Mechanisms in Compound Formation

The formation of the furan-2(5H)-one ring via the multicomponent reaction of a hydroxyl derivative, an arylglyoxal, and Meldrum's acid proceeds through a plausible, stepwise mechanism. mdpi.com

The proposed pathway is as follows:

Formation of a Michael Acceptor : The reaction initiates with the condensation of Meldrum's acid and the arylglyoxal, creating a highly reactive Michael acceptor intermediate.

Nucleophilic Addition : The hydroxyl compound (acting as a nucleophile) then adds to this intermediate.

Intramolecular Cyclization : Following the addition, an acid-catalyzed intramolecular cyclization occurs. This step involves the enolization of a carbonyl group and the subsequent attack of the resulting enol hydroxy group onto the Meldrum's acid fragment.

Ring Closure and Elimination : The cyclization cascade concludes with the elimination of carbon dioxide and acetone, leading to the formation of an initial furan-2(3H)-one intermediate.

Isomerization : This intermediate then undergoes isomerization to the more thermodynamically stable furan-2(5H)-one final product, which contains the this compound core structure. mdpi.com

Derivatization Strategies and Synthetic Utility as a Key Intermediate

This compound and its derivatives are valuable intermediates for the synthesis of more complex molecules, owing to the reactivity of the furanone ring and its substituents.

One key derivatization strategy involves the Wittig reaction. The carbonyl group within the furanone ring can react with phosphorane ylides, such as t-butoxy-carbonylmethylenetriphenylphosphorane, to generate 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid esters. researchgate.net These esters can then be hydrolyzed to the corresponding acids, providing a route to isomers and analogues with an exocyclic double bond. researchgate.net

Furthermore, the furanone ring itself can be functionalized, particularly when activated with leaving groups. For instance, 3,4-dihalo-2(5H)-furanones readily undergo nucleophilic substitution. They can react with sodium benzenesulfinates or potassium selenocyanate (B1200272) to introduce sulfonyl or selenyl groups, respectively, onto the furanone ring. nih.gov These transformations showcase the potential for introducing a wide range of functional groups to create diverse derivatives. nih.gov

Investigating Ring System Modifications and Related Chemical Transformations

Beyond simple derivatization, the 5-oxo-4,5-dihydrofuran ring system can undergo significant chemical transformations where the core heterocyclic structure is altered. A notable example is the conversion of the furanone ring into a different heterocyclic system.

The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone (mucochloric or mucobromic acid) with hydrazine (B178648) or its derivatives in an acidic aqueous solution at elevated temperatures leads to a complete ring transformation. nih.gov The five-membered furanone ring is converted into a six-membered pyridazinone ring, yielding 4,5-dihalogeno-3(2H)-pyridazinone derivatives. nih.gov This reaction demonstrates the utility of the furanone scaffold as a precursor for constructing other important classes of heterocyclic compounds.

Table 2: Example of Furanone Ring Transformation

Starting Material Reagent Resulting Heterocycle

Table of Mentioned Compounds

Compound Name
This compound
Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
8-Hydroxyquinoline
Acetic Acid
Hydrochloric Acid
Zinc Chloride
Cadmium Iodide
2,3-dihydrofuran
Furan-2,5-dicarboxylic acid
Furan-2,4-dicarboxylic acid
Potassium-2-furoate
t-butoxy-carbonylmethylenetriphenylphosphorane
5-oxo-2,5-dihydrofuran-2-ylideneacetic acid
3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid)
3,4-dibromo-5-hydroxy-2(5H)-furanone (Mucobromic acid)
Potassium selenocyanate
Hydrazine
4,5-dihalogeno-3(2H)-pyridazinone
Carbon Dioxide
Acetone

Biochemical Pathways and Microbial Metabolism of 5 Oxo 4,5 Dihydro 2 Furylacetic Acid

Role as a Bacterial Metabolite in Aromatic Compound Catabolism

5-Oxo-4,5-dihydro-2-furylacetic acid, also known as 3-oxoadipate (B1233008) enol-lactone, is a key intermediate in the bacterial degradation of aromatic compounds. nih.gov It serves as a crucial metabolite in the protocatechuate branch of the 3-oxoadipate pathway, a central route for the catabolism of various aromatic and chloroaromatic compounds by soil bacteria. nih.gov This pathway funnels diverse aromatic molecules into common intermediates that can then enter central metabolism. The formation of this compound represents a convergence point in the breakdown of protocatechuate, which itself is a product of the degradation of more complex aromatic substances. nih.govnih.gov The catechol and protocatechuate branches of the 3-oxoadipate pathway ultimately merge at the formation of 3-oxoadipate enol-lactone. nih.gov This compound is generated through the enzymatic decarboxylation of 4-carboxymuconolactone. wikipedia.org Its subsequent transformation is essential for the continuation of the catabolic cascade, leading to the production of Krebs cycle intermediates.

The ability of microorganisms to process these aromatic compounds is of significant environmental importance, as many are pollutants derived from industrial activities or the breakdown of lignin (B12514952). The metabolic pathways, such as the 3-oxoadipate pathway, are therefore fundamental to biogeochemical cycles and bioremediation processes.

Enzymatic Activities Associated with its Metabolic Transformation

The conversion of this compound is mediated by a specific set of enzymes that ensure the efficient flow of metabolites through the 3-oxoadipate pathway.

3-Oxoadipate enol-lactone hydrolase (EC 3.1.1.24), also referred to as PcaD, catalyzes the hydrolysis of this compound (3-oxoadipate enol-lactone) to 3-oxoadipate. expasy.orgwikipedia.orgnih.gov This reaction involves the addition of a water molecule across the lactone ring, opening it to form a linear dicarboxylic acid. expasy.orgwikipedia.org This step is critical for channeling the carbon skeleton of the original aromatic compound into central metabolic pathways like the Krebs cycle. The enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.org In some bacteria, this hydrolase activity is part of a bifunctional enzyme, as seen in Rhodococcus opacus. nih.govnih.gov

4-Carboxymuconolactone decarboxylase (EC 4.1.1.44), or PcaC, is the enzyme responsible for the synthesis of this compound. wikipedia.orggenome.jp It catalyzes the decarboxylation of 4-carboxymuconolactone (also named 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate), removing a carboxyl group as carbon dioxide. wikipedia.org This reaction immediately precedes the hydrolysis step in the protocatechuate pathway. The enzyme is a lyase that specifically cleaves a carbon-carbon bond. wikipedia.org In some organisms, such as Rhodococcus opacus, the decarboxylase and the subsequent hydrolase are fused into a single polypeptide chain, which may offer a metabolic advantage by channeling the substrate between active sites. nih.govnih.gov The gene encoding this enzyme, pcaC, is often found within a gene cluster dedicated to protocatechuate catabolism. nih.govuniprot.org

Dienelactone hydrolase (DLH) is another key enzyme in the catabolism of certain aromatic compounds, particularly chlorinated catechols. nih.govnih.govebi.ac.uk While it acts on structurally related lactone compounds, its substrate specificity is distinct from 3-oxoadipate enol-lactone hydrolase. nih.gov DLH from Pseudomonas cepacia shows a strong preference for cis-dienelactone (B1242186) and does not significantly act on 3-oxoadipate enol-lactone (this compound). nih.gov The catalytic mechanism of DLH involves a catalytic triad (B1167595) of Cys-His-Asp, which is a variation of the more common Ser-His-Asp triad found in many hydrolases. nih.govebi.ac.uk The mechanism proceeds through the formation of a covalent acyl-enzyme intermediate. nih.govscispace.com This distinction in substrate specificity highlights the specialized enzymatic machinery that bacteria have evolved to process a wide array of aromatic substrates.

Identification of Microbial Systems Involved in its Biosynthesis or Biodegradation

The biosynthesis and biodegradation of this compound are integral to the metabolic activities of various soil bacteria capable of utilizing aromatic compounds as sole carbon and energy sources.

The genus Rhodococcus is well-known for its metabolic versatility and its capacity to degrade a wide range of xenobiotic and natural aromatic compounds. nih.gov In Rhodococcus opacus, the catabolism of protocatechuate proceeds via the 3-oxoadipate pathway, where this compound is a central intermediate. nih.govnih.gov A notable feature in Rhodococcus opacus is the presence of a fused gene, pcaL, which encodes a bifunctional protein. nih.govnih.gov This single protein possesses both the 4-carboxymuconolactone-decarboxylating activity (PcaC) that produces this compound, and the 3-oxoadipate enol-lactone-hydrolyzing activity (PcaD) that degrades it. nih.govnih.govnite.go.jp This gene fusion, resulting in a merged enzyme, is thought to enhance metabolic efficiency by minimizing the diffusion distance of the intermediate between successive catalytic sites. nih.gov The genes for this pathway, including pcaH, pcaG, pcaB, pcaL, pcaR, and pcaF, are organized in a cluster, suggesting a coordinated regulation of aromatic compound degradation in this bacterium. nih.gov

Data Tables

Table 1: Enzymes in the Metabolic Transformation of this compound

Enzyme NameEC NumberFunctionSubstrateProduct
4-Carboxymuconolactone Decarboxylase4.1.1.44Decarboxylation4-CarboxymuconolactoneThis compound + CO₂
3-Oxoadipate Enol-Lactone Hydrolase3.1.1.24HydrolysisThis compound + H₂O3-Oxoadipate

Pathways in Pseudomonas Species

In various Pseudomonas species, the 3-oxoadipate pathway is a well-characterized route for the catabolism of aromatic compounds. nih.gov These compounds are initially converted to catechol or protocatechuate, which then enter one of the two branches of the 3-oxoadipate pathway. The degradation sequence ultimately leads to the formation of intermediates of the Krebs cycle.

The conversion of this compound (3-oxoadipate enol-lactone) is a critical step within this pathway. The enol-lactone is hydrolyzed by a specific enzyme, 3-oxoadipate enol-lactone hydrolase, to yield 3-oxoadipate. nih.govasm.org This resulting dicarboxylic acid is then further metabolized.

The subsequent step involves the action of 3-oxoadipate:succinyl-CoA transferase. This enzyme catalyzes the transfer of coenzyme A (CoA) from succinyl-CoA to 3-oxoadipate, forming 3-oxoadipyl-CoA. asm.orgresearchgate.net Finally, 3-oxoadipyl-CoA thiolase cleaves 3-oxoadipyl-CoA into two key metabolic intermediates: acetyl-CoA and succinyl-CoA. nih.govresearchgate.net These molecules can then directly enter the central metabolic pathways of the bacterium, such as the Krebs cycle, for energy production and biosynthesis.

In some instances, such as in the degradation of methylaromatic compounds by Pseudomonas reinekei MT1, a modified version of the 3-oxoadipate pathway exists. nih.govnih.govasm.orgresearchgate.net This modified pathway involves specialized enzymes to handle the methyl-substituted intermediates. For example, a 4-methyl-3-oxoadipate enol-lactone hydrolase is responsible for opening the lactone ring of the corresponding methylated enol-lactone. nih.govnih.gov

Table 1: Key Enzymes in the Metabolism of this compound in Pseudomonas Species

Enzyme NameFunction
3-Oxoadipate enol-lactone hydrolaseHydrolyzes this compound to 3-oxoadipate. asm.org
3-Oxoadipate:succinyl-CoA transferaseConverts 3-oxoadipate to 3-oxoadipyl-CoA. asm.orgresearchgate.net
3-Oxoadipyl-CoA thiolaseCleaves 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA. nih.govresearchgate.net

Contributions of Acinetobacter Species

Acinetobacter species are also known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including aromatic substrates, through the β-ketoadipate pathway, which is another name for the 3-oxoadipate pathway. nih.gov Strains of Acinetobacter possess the genetic framework for this pathway, enabling them to utilize compounds like this compound.

The involvement of the 3-oxoadipate pathway in Acinetobacter baumannii has been demonstrated in the metabolism of aromatic compounds such as benzoate (B1203000) and p-hydroxybenzoate. nih.gov The central enzymes of this pathway, including those responsible for processing intermediates like 3-oxoadipate enol-lactone, are crucial for this metabolic capability.

Specifically, the enzyme 3-oxoadipate enol-lactonase (another term for 3-oxoadipate enol-lactone hydrolase) has been identified in Acinetobacter equi. uniprot.org This enzyme carries out the hydrolysis of this compound to 3-oxoadipate, a reaction analogous to that in Pseudomonas. This step is essential for channeling the carbon from the aromatic precursor into the central metabolism. While the complete pathway details for this specific compound in Acinetobacter are less extensively documented than in Pseudomonas, the presence of key enzymes like the enol-lactone hydrolase strongly indicates a similar metabolic strategy. uniprot.org The degradation of 3-oxoadipate is expected to proceed via the action of a CoA transferase and a thiolase, ultimately yielding acetyl-CoA and succinyl-CoA, consistent with the established 3-oxoadipate pathway. asm.org

Table 2: Key Enzymes in the Metabolism of this compound in Acinetobacter Species

Enzyme NameFunction
3-Oxoadipate enol-lactonaseHydrolyzes this compound to 3-oxoadipate. uniprot.org
3-Oxoadipate:succinyl-CoA transferaseConverts 3-oxoadipate to 3-oxoadipyl-CoA. asm.org
3-Oxoadipyl-CoA thiolaseCleaves 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA.

Advanced Spectroscopic and Computational Characterization of 5 Oxo 4,5 Dihydro 2 Furylacetic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Oxo-4,5-dihydro-2-furylacetic acid, ¹H and ¹³C NMR spectroscopy would confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) group in the lactone ring (C4) and the methylene group of the acetic acid side chain would appear as distinct signals, likely multiplets due to spin-spin coupling with neighboring protons. The vinylic proton on the furanone ring (C3) would resonate in the olefinic region. The carboxylic acid proton is often a broad singlet and may exchange with deuterated solvents.

The ¹³C NMR spectrum would show six distinct carbon signals, corresponding to the carbonyl carbon of the lactone, the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the furanone ring, and the two sp³ hybridized methylene carbons. The chemical shifts of these carbons provide definitive evidence for the connectivity of the molecule. While specific experimental data is scarce, analysis of related structures such as (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid provides a basis for predicting the expected chemical shifts. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)170 - 175
Methylene (-CH₂-COOH)3.2 - 3.5 (d)35 - 40
Vinylic Proton (=CH-)6.0 - 6.3 (t)115 - 120
Methylene (-CH₂-C=O)2.8 - 3.1 (m)28 - 33
Lactone Ring Carbon (=C-O)-145 - 150
Lactone Carbonyl (C=O)-175 - 180

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C₆H₆O₄), HRMS would be used to confirm this composition by providing an exact mass measurement, typically with an error of less than 5 ppm.

This technique can distinguish between compounds that have the same nominal mass but different elemental formulas. The experimentally determined exact mass is compared to the theoretical exact mass calculated for the proposed formula. A close match provides strong evidence for the correct molecular formula. This method is particularly useful in confirming the identity of novel compounds or metabolites in complex mixtures. unifr.chnih.gov

Table 2: Computed Molecular Mass Data for this compound

PropertyValue
Molecular FormulaC₆H₆O₄
Molecular Weight (Nominal)142.11 g/mol
Monoisotopic Mass (Exact)142.026609 Da

Data sourced from PubChem CID 104. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise coordinates for each atom in the crystal lattice.

The resulting structural data would include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the furanone ring and the acetic acid side chain.

Conformation: The preferred spatial arrangement of the molecule in the solid state, including the planarity of the lactone ring and the torsion angles of the side chain.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and van der Waals forces.

While no crystal structure for this compound is currently available in public databases, studies on other lactones and carboxylic acids demonstrate the utility of this method for revealing detailed structural features. cdnsciencepub.comacs.orgresearchgate.net For instance, it would be expected that the carboxylic acid moieties would form hydrogen-bonded dimers in the solid state.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into the structure, properties, and reactivity of molecules at an electronic level.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the electronic properties of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry and compute various electronic descriptors. ajchem-b.comrsc.org

Key parameters that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is essential for predicting how the molecule will interact with other reagents.

Studies on related furanone derivatives have shown that such calculations can effectively predict their relative reactivity and stability. ajchem-b.comresearchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions with their environment, such as a solvent. chemrxiv.orgbohrium.com An MD simulation of this compound in an aqueous solution would reveal:

Conformational Preferences: The molecule's flexibility, particularly the rotation around the single bond connecting the furanone ring and the acetic acid group, can be explored. MD can determine the most stable conformations in solution and the energy barriers between them.

Solvation Structure: The simulation would show how water molecules arrange around the solute, forming a solvation shell. It would highlight specific hydrogen bonding interactions between the carboxylic acid and lactone carbonyl oxygens and the surrounding water molecules.

Dimerization Potential: Carboxylic acids are known to form dimers in solution. MD simulations can be used to calculate the free energy of dimerization, providing insight into the equilibrium between the monomeric and dimeric forms in different solvents. nih.gov

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for interpreting experimental results. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate theoretical NMR chemical shifts. nih.govacs.orgnyu.edu

The process involves:

Optimizing the geometry of the molecule at a suitable level of theory.

Calculating the magnetic shielding tensors for each nucleus.

Converting these shielding tensors into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These predicted spectra can be compared with experimental spectra to:

Assign Signals: Help assign specific signals in a complex experimental spectrum to the correct atoms in the molecule.

Verify Structures: Confirm a proposed structure by checking for agreement between the experimental and computed spectra.

Distinguish Isomers: Predict the spectra for different possible isomers and identify which one matches the experimental data.

Recent advancements combining DFT calculations with machine learning have shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts for small organic molecules. nyu.edumdpi.com

Emerging Research Frontiers and Potential Academic Applications

Integration into Complex Organic Synthesis as a Versatile Building Block

The butenolide core of 5-Oxo-4,5-dihydro-2-furylacetic acid makes it a versatile building block in organic synthesis. The furanone ring is a common structural motif in many natural products, and synthetic chemists leverage its reactivity to construct more complex molecular architectures.

Research in this area often focuses on the modification of the butenolide scaffold. For instance, palladium-catalyzed reactions involving similar 4-substituted 2(5H)-furanones and boronic acids have been shown to be effective for creating new carbon-carbon bonds. organic-chemistry.org This suggests that this compound could serve as a substrate for similar cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups. Furthermore, the synthesis of butenolides and their derivatives, such as γ-butyrolactones, is a significant area of study, with numerous catalytic asymmetric methods being developed to control stereochemistry. rug.nlnih.gov These methods include aldol (B89426) reactions, Mannich reactions, and Michael additions, highlighting the diverse reactivity of the furanone core that can be exploited for complex molecule synthesis. nih.gov

The presence of the acetic acid side chain offers an additional handle for synthetic transformations, such as esterification or amidation, further expanding its utility as a building block. The synthesis of related 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids has been achieved through methods like the Wittig reaction, which allows for precise control over the stereochemistry of the exocyclic double bond. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts Potential Product
Palladium-Catalyzed Cross-Coupling Arylboronic acid, Pd catalyst Aryl-substituted furanone derivative
Esterification Alcohol, Acid catalyst Ester of this compound
Amidation Amine, Coupling agent Amide of this compound
Asymmetric Hydrogenation Chiral catalyst, H₂ Chiral γ-butyrolactone derivative

Mechanistic Investigations of Fundamental Biological Interactions (Non-Clinical Contexts)

In non-clinical settings, this compound is recognized primarily as a bacterial metabolite. nih.govebi.ac.uk It is an intermediate in the 3-oxoadipate (B1233008) pathway, a central metabolic route for the breakdown of aromatic compounds by bacteria and fungi. ebi.ac.uk This pathway is crucial for the catabolism of natural aromatic compounds like lignin (B12514952) derivatives and xenobiotics.

Specifically, the compound is identified as 3-oxoadipate enol-lactone. nih.gov Its primary biological interaction involves the enzyme 3-oxoadipate enol-lactone hydrolase. ebi.ac.uk Research on bacteria such as Rhodococcus opacus has shown that this hydrolase is responsible for cleaving the lactone ring. ebi.ac.uk Interestingly, in some organisms, the gene for this hydrolase is fused with the gene for 4-carboxymuconolactone decarboxylase, the enzyme responsible for the preceding step in the pathway, creating a bifunctional enzyme. ebi.ac.uk

The study of these enzymatic interactions provides fundamental insights into microbial metabolism and enzyme evolution. For example, dienelactone hydrolases, which are related to 3-oxoadipate enol-lactone hydrolase, show distinct substrate specificities, highlighting the fine-tuning of these enzymes for particular metabolic pathways. ebi.ac.uk

Exploration in Environmental Bioremediation and Xenobiotic Degradation Studies

The role of this compound as an intermediate in the 3-oxoadipate pathway directly links it to the field of environmental bioremediation. This metabolic pathway is a key mechanism by which microorganisms degrade a wide range of aromatic xenobiotic compounds, which are often environmental pollutants. chemijournal.com

Xenobiotics, such as those originating from the petrochemical, pesticide, and paint industries, are synthetic compounds that can persist in the environment and pose risks to ecosystems. chemijournal.com Microorganisms capable of breaking down these recalcitrant compounds are of great interest for decontamination efforts. mdpi.comnih.gov The degradation of aromatic pollutants often proceeds by converting them into central intermediates like protocatechuate or catechol, which are then funneled into the 3-oxoadipate pathway, where this compound (as 3-oxoadipate enol-lactone) is formed and subsequently processed. ebi.ac.uk

Therefore, studying the formation and degradation of this compound helps researchers understand the metabolic bottlenecks and efficiency of bioremediation processes. The presence and turnover of this lactone can serve as an indicator of active aromatic compound degradation in a given microbial community or environment.

Table 2: Role in Xenobiotic Degradation

Process Description Relevance of this compound
Bioremediation Use of microorganisms to clean up environmental pollutants. chemijournal.com It is a key intermediate in the degradation pathway of many aromatic pollutants. ebi.ac.uk
Xenobiotic Degradation The microbial breakdown of synthetic compounds not naturally occurring. Its formation signifies the successful channeling of aromatic xenobiotics into a central metabolic pathway. ebi.ac.uk
3-Oxoadipate Pathway A central catabolic pathway for aromatic compounds in bacteria and fungi. It is the substrate for the enzyme 3-oxoadipate enol-lactone hydrolase within this pathway. ebi.ac.uk

Development of Advanced Analytical Probes and Reference Standards

The inherent reactivity of the lactone structure within this compound presents opportunities for its use in developing advanced chemical tools. Lactones, particularly strained structures like β-lactones or reactive α-methylene-β-lactones, are recognized as "privileged structures" for designing activity-based protein profiling (ABPP) probes. researchgate.netrsc.org These probes are small molecules that covalently bind to the active sites of specific proteins, allowing for the characterization of enzyme activity in complex biological systems. nih.govnih.gov

While this compound itself is a γ-lactone, its butenolide core shares features with these reactive scaffolds. The electrophilic nature of the lactone can be exploited for covalent modification of nucleophilic residues (like cysteine, serine, or lysine) in proteins. nih.govnih.gov By attaching a reporter tag (e.g., an alkyne or fluorophore) to the furanone scaffold, it is conceivable to develop novel chemical probes based on this structure to investigate the activity of hydrolases or other enzymes that interact with lactones. nih.gov

Furthermore, as a defined bacterial metabolite, this compound can serve as an analytical reference standard. nih.govebi.ac.uk In metabolomics studies investigating the breakdown of aromatic compounds by microbial consortia, having a pure standard of this intermediate is essential for its accurate identification and quantification by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Oxo-4,5-dihydro-2-furylacetic acid and its derivatives?

  • Methodological Answer : Synthesis often involves cyclocondensation reactions. For example, derivatives like 5-oxo-4,5-dihydroimidazoles can be synthesized by condensing 4-(arylidene)-2-phenyloxazol-5(4H)-ones with hydrazides in acetic acid under reflux conditions . For more complex derivatives, such as pyrazole-carboxamides, multi-step reactions incorporating benzofuran and oxazolone intermediates are employed . Characterization typically requires NMR and HRMS to confirm structural integrity .

Q. How can researchers characterize the stereochemical purity of this compound derivatives?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis is recommended for separating diastereomers. For instance, (S)-2-hydroxy-2-((R)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid derivatives exhibit distinct 1^1H NMR splitting patterns (e.g., J=2.13.5HzJ = 2.1-3.5 \, \text{Hz}) for stereoisomers, which can be resolved using chiral stationary phases . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Q. What analytical techniques are critical for confirming the structure of this compound-based compounds?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and stereochemistry (e.g., carbonyl resonances at δ 170-180 ppm for the oxo group) .
  • HRMS : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ or [M-H]^- ions) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design this compound derivatives to improve DNA gyrase inhibition?

  • Methodological Answer : Bioisosteric replacement strategies are effective. For example, replacing the carboxylic acid group with a 5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl moiety enhances metabolic stability while retaining hydrogen-bonding interactions with bacterial DNA gyrase. Activity is validated via supercoiling assays and MIC determinations against pathogens like Acinetobacter baumannii . SAR studies should prioritize substitutions at the furylacetic acid core to optimize steric and electronic effects .

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Use enzymatic (e.g., DNA gyrase ATPase activity) and cell-based assays (e.g., bacterial growth inhibition) to cross-validate results .
  • Metabolic Profiling : Assess stability in microsomal models to rule out false negatives due to rapid degradation .
  • Crystallographic Studies : Resolve binding modes to clarify discrepancies between in vitro and cellular activity .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Temperature Control : Reflux in acetic acid at 80–100°C minimizes decarboxylation side reactions .
  • Protecting Groups : Use tert-butyl esters or silyl ethers to protect reactive carboxyl or hydroxyl groups during multi-step syntheses .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) improve yield in cross-coupling reactions for benzofuran-containing derivatives .

Q. How do stereochemical variations in this compound derivatives affect their biological activity?

  • Methodological Answer : Diastereomers often show divergent binding affinities. For example, (S)-configured derivatives of 2-hydroxy-2-(4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid exhibit higher inhibitory activity against oxidative enzymes compared to (R)-isomers. Computational docking (e.g., AutoDock Vina) can predict enantioselective interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Oxo-4,5-dihydro-2-furylacetic acid
Reactant of Route 2
5-Oxo-4,5-dihydro-2-furylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.